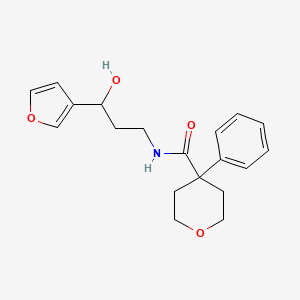

N-(3-(呋喃-3-基)-3-羟基丙基)-4-苯基四氢-2H-吡喃-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

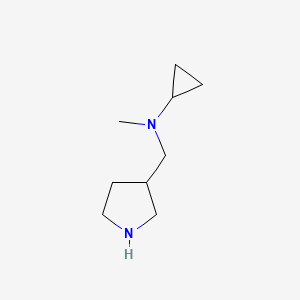

The compound appears to be a specific synthetic molecule, likely designed for its unique structural and functional properties. It encompasses various functional groups, including a furan ring, a tetrahydro-2H-pyran ring, and a carboxamide group, which suggest a complex synthesis pathway and a molecule with potentially interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related furan and pyran derivatives typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran involves reactions of hydroxydimethyl-4H-cycloheptafuranone with arylidenemalononitriles to form condensed 2-amino-4H-pyrans, demonstrating a complex pathway to achieve the desired fused ring systems (Arsen'eva & Arsen'ev, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically features a combination of aromatic and heteroaromatic rings, which can affect their electronic and spatial configuration. Such structures are analyzed using spectroscopic methods, including IR, NMR, and HRMS, to determine their precise arrangements and any possible isomerism. For instance, studies on pyrazole derivatives have utilized these techniques to elucidate their structures, demonstrating the importance of such analyses in understanding the compound's chemical behavior (Saeed et al., 2020).

科学研究应用

合成新化合物

在杂环化学领域的研究已经导致了各种呋喃和吡喃衍生物的开发,这些衍生物对N-(3-(呋喃-3-基)-3-羟基丙基)-4-苯基四氢-2H-吡喃-4-羧酰胺的结构至关重要。通过创新方法合成了这些化合物,展示了该化合物的多功能性和创造具有独特性质的新分子的潜力。例如,合成吡唑和咪唑衍生物展示出抗微生物活性(Idhayadhulla, Kumar, & Abdul, 2012),以及创造新的紧凑系统如4H,7H-呋[3′,4′:6,7]环庚[1,2-b]吡喃(Arsen'eva & Arsen'ev, 2008)是值得注意的例子。

抗微生物活性

已经探索了该化合物的衍生物的抗微生物性能。例如,基于呋喃化合物衍生的杂环基的壳聚糖席夫碱已经合成并评估了其对一系列细菌和真菌的生物活性,显示出有希望的抗微生物潜力(Hamed et al., 2020)。

抗癌活性

在抗癌研究领域,与所讨论的化合物相关的呋喃和吡喃衍生物已经被研究其对癌细胞系的细胞毒作用。这些研究对于发现新的抗癌药物和理解这些化合物在癌症治疗中的利用机制至关重要。

化学合成应用

该化合物及其衍生物在合成各种杂环化合物的关键中间体中发挥作用。例如,合成硫和呋喃融合的杂环化合物(Ergun et al., 2014)展示了该化合物在创造结构复杂且潜在具有生物活性的分子方面的实用性。这些合成途径对于推动化学科学的发展和开发新材料和药物至关重要。

安全和危害

未来方向

The future of furan compounds lies in the shift from traditional resources such as crude oil to biomass . This change requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) offer a spectacular range of compounds that can be economically synthesized .

作用机制

The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. For example, some furan derivatives have been found to inhibit the HIV viral proteinase enzyme, which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .

The pharmacokinetics of furan derivatives can also vary. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, the result might be a decrease in the production of a certain molecule in the body.

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain enzymes or transporters in the body might affect the compound’s bioavailability .

属性

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c21-17(15-7-11-24-14-15)6-10-20-18(22)19(8-12-23-13-9-19)16-4-2-1-3-5-16/h1-5,7,11,14,17,21H,6,8-10,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEUBBISMMKVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)